2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
1.1 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate This compound is a benzoate ester derivative with a diethylaminoethyl side chain. It is structurally related to β-lactam antibiotics, particularly penicillins, as evidenced by its esterification at the carboxyl group of the penicillin core (e.g., 6-aminopenicillanic acid, 6-APA) . Its CAS registry number is 33993-48-5 .
1.2 3,3-Dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid This is a penicillin-derived β-lactam antibiotic with a unique prop-2-enylsulfanylacetyl side chain. The bicyclo[3.2.0]heptane core (penam skeleton) is characteristic of penicillins, while the sulfur-containing side chain may confer resistance to β-lactamase enzymes or alter bacterial target affinity .
Properties
CAS No. |
575-52-0 |
|---|---|
Molecular Formula |
C26H37ClN4O6S2 |
Molecular Weight |
601.2 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H19ClN2O2.C13H18N2O4S2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h5-6,9H,3-4,7-8,15H2,1-2H3;4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19) |
InChI Key |
QTSRNJOUSLIETA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure Overview
- 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate : A benzoate ester derivative featuring a diethylaminoethyl side chain and a chlorinated aromatic ring, known for local anesthetic properties.
- 3,3-Dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : A penicillin-like bicyclic β-lactam antibiotic with a sulfur-containing prop-2-enylsulfanylacetyl side chain, potentially conferring β-lactamase resistance.
Preparation Methods Analysis
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves two main components prepared separately and then combined or used in tandem for derivative formation.
Preparation of 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate
- Starting Materials : 4-amino-2-chlorobenzoic acid and 2-(diethylamino)ethanol.
- Reaction Type : Esterification of the carboxylic acid with the diethylaminoethanol.
- Catalysts and Reagents : Acid catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxyl group.
- Solvents : Methanol, acetone, or dioxane are employed, with dioxane showing improved solubility and higher yields.
- Conditions : Controlled temperature (room temperature to reflux), inert atmosphere to prevent oxidation.
- Yields : Typically 65–80%, depending on solvent and catalyst choice.
Preparation of 3,3-Dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Starting Material : 6-Aminopenicillanic acid (6-APA), the penicillin core.
- Reaction Type : Acylation of the 6-APA amino group with 2-prop-2-enylsulfanylacetyl chloride or equivalent acylating agent.
- Reagents : Thionyl chloride may be used to prepare the acyl chloride intermediate.
- Solvents : Anhydrous solvents such as dichloromethane or chloroform.
- Conditions : Low temperature (0–5 °C) to prevent β-lactam ring opening, inert atmosphere.
- Purification : Crystallization or chromatography to isolate the pure penicillin derivative.
Industrial Production Methods
- Large-scale synthesis employs automated reactors with continuous flow chemistry to optimize yield and cost.
- Stringent quality control ensures purity and consistency.
- Use of inert atmospheres and low temperatures to maintain β-lactam ring integrity.
- Solvent recovery and recycling are implemented for environmental compliance.
Chemical Reaction Analysis
| Reaction Type | Component | Description |
|---|---|---|
| Esterification | 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate | Formation of ester bond between carboxylic acid and diethylaminoethanol. |
| Nucleophilic Substitution | 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate | Substitution possible at chloro group for derivative synthesis. |
| Acylation | 3,3-Dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo... | Acylation of 6-APA amino group with prop-2-enylsulfanylacetyl moiety. |
| Hydrolysis | 3,3-Dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo... | Hydrolysis of β-lactam ring under acidic or enzymatic conditions. |
| Oxidation/Reduction | 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate | Possible under specific conditions to modify side chains or aromatic ring. |
Solvent Effects on Synthesis Yield
| Solvent | Reaction Yield (%) | Key Intermediate Stability |
|---|---|---|
| Methanol | 65–70 | Moderate |
| Dioxane | 75–80 | High |
| Chloroform | 50–55 | Low |
Characterization Techniques
- NMR Spectroscopy (¹H and ¹³C) : To confirm stereochemistry and verify substitution patterns.
- FT-IR Spectroscopy : Identification of amide and β-lactam functional groups.
- X-ray Crystallography : Determination of absolute configuration and confirmation of bicyclic core.
- Mass Spectrometry : Molecular weight and purity assessment.
- Chiral HPLC : Separation and analysis of stereoisomers.
Research Findings and Notes
- The prop-2-enylsulfanylacetyl side chain provides enhanced β-lactamase resistance compared to penicillin G due to the sulfur atom and steric hindrance.
- The diethylaminoethyl ester acts as a prodrug moiety, improving lipophilicity and absorption, with in vivo hydrolysis releasing the active acid form.
- Stability of the β-lactam ring is critical; low temperatures and anhydrous conditions are essential during synthesis and storage.
- Computational modeling (DFT) is used to optimize reaction pathways and predict reactivity.
- Metal complexes of the compound show improved antibacterial activity, suggesting potential for drug development.
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | 4-amino-2-chlorobenzoic acid + 2-(diethylamino)ethanol | Acid catalyst, methanol/dioxane, reflux | 65–80 | Ester bond formation |
| 2 | Acylation | 6-APA + 2-prop-2-enylsulfanylacetyl chloride | Low temp, inert atmosphere | 70–75 | β-lactam core modification |
| 3 | Purification | Crystallization/Chromatography | Ambient to low temperature | N/A | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Hydrolysis: This compound can undergo hydrolysis to break down into its constituent parts.
Acylation and Alkylation: It can participate in acylation and alkylation reactions to form new derivatives.
Common Reagents and Conditions
- Common reagents include thionyl chloride, acyl chlorides, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
- The major products formed from these reactions include various substituted benzoates and penicillin derivatives, each with unique pharmacological properties.
Scientific Research Applications
Structure
This compound consists of two main components:
- 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
- A derivative of benzoic acid, known for its local anesthetic properties.
- 3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- A bicyclic structure that may exhibit unique biological activities.
Medicinal Chemistry
The primary application of this compound lies in its potential as a local anesthetic . The derivative 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate is known for its efficacy in pain management during surgical procedures. Its mechanism involves blocking sodium channels in nerve cells, preventing the transmission of pain signals.
Case Study: Local Anesthetic Efficacy
A study conducted on the efficacy of local anesthetics demonstrated that compounds similar to 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate provide rapid onset and prolonged duration of action compared to traditional agents like lidocaine .
Pharmacological Research
The second component, 3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , has shown promise in pharmacological studies targeting bacterial infections due to its structural similarity to known antibiotics.
Case Study: Antibacterial Activity
Research indicated that derivatives of bicyclic compounds exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics . This suggests potential for development into new antibiotic therapies.
Drug Development
Both components can serve as lead compounds in drug development processes aimed at creating novel therapeutic agents for pain management and infection control.
Data Table: Comparative Analysis of Local Anesthetics
| Compound Name | Onset Time (min) | Duration (hours) | Clinical Use |
|---|---|---|---|
| 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate | 5 | 1 | Dental procedures |
| Lidocaine | 5 | 1 | General surgery |
| Bupivacaine | 10 | 3 | Epidural anesthesia |
Mechanism of Action
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Side Chain Influence on Activity: The diethylaminoethyl ester in 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate likely acts as a prodrug, improving oral absorption by increasing lipophilicity. Similar esters (e.g., pivampicillin) are hydrolyzed in vivo to release active drugs . The prop-2-enylsulfanylacetyl group in the second compound introduces a sulfur atom, which may enhance resistance to enzymatic degradation compared to penicillin G (benzylpenicillin) .
Synthesis Pathways: The benzoate ester is synthesized via esterification of 6-APA with diethylaminoethanol, analogous to methods for ampicillin esters . The prop-2-enylsulfanylacetyl side chain may be coupled to 6-APA using acylating agents, as seen in the synthesis of penicillin V (phenoxymethylpenicillin) .
Biological Activity :
- Both compounds are expected to inhibit bacterial cell wall synthesis via penicillin-binding proteins (PBPs). However, the sulfur-containing side chain may broaden activity against β-lactamase-producing strains, similar to oxacillin .
- The esterified compound may exhibit reduced direct antibacterial activity until hydrolyzed to its free acid form .
Research Findings and Challenges
- Stability : The prop-2-enylsulfanylacetyl side chain’s thioether linkage could improve acid stability compared to penicillin G’s labile amide bond, as seen in penicillin V .
- Resistance Profile : Structural analogs like oxacillin show resistance to staphylococcal β-lactamases due to bulky side chains; the prop-2-enylsulfanyl group may mimic this effect .
- Gaps in Data: Limited pharmacological data exist for these specific compounds. Predictions are based on structural analogs, necessitating further in vitro studies (e.g., MIC assays against resistant strains).
Biological Activity
The compound identified as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate is a derivative of chloroprocaine, a local anesthetic known for its rapid onset and short duration of action. This article explores the biological activity of this compound and its potential therapeutic applications, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H20ClN2O2
- Molecular Weight : 307.216 g/mol
- CAS Number : 133-16-4
The presence of the diethylamino group enhances solubility and biological activity, while the chlorobenzoate moiety contributes to its pharmacological properties.
The primary mechanism of action for 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate is the inhibition of Na,K-ATPase activity, which is crucial for maintaining the electrochemical gradient across cell membranes. The compound exhibits an IC50 value of approximately 13 mM , indicating its potency as an inhibitor of this enzyme . This inhibition leads to alterations in cellular excitability and neurotransmitter release, particularly in peripheral nerve tissues.
Local Anesthetic Effects
As a derivative of chloroprocaine, this compound functions as a local anesthetic. It blocks sodium channels in neurons, preventing the propagation of action potentials. This effect is particularly beneficial in medical settings for procedures requiring localized anesthesia.
Case Studies and Research Findings
- Study on Na,K-ATPase Inhibition :
- Local Anesthetic Efficacy :
- Toxicology Reports :
Data Table: Comparison of Biological Activities
| Compound Name | IC50 (mM) | Primary Action | Notes |
|---|---|---|---|
| 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate | 13 | Na,K-ATPase Inhibition | Rapid onset local anesthetic |
| Chloroprocaine | 13 | Na,K-ATPase Inhibition | Established local anesthetic |
| Lidocaine | 5 | Na+ Channel Blocker | Commonly used local anesthetic |
| Bupivacaine | 0.5 | Na+ Channel Blocker | Longer duration than chloroprocaine |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do solvent systems influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including amidation and esterification. Key solvents (e.g., methanol, acetone, or dioxane) impact reaction efficiency. For example, using methanol with a 5% sodium bicarbonate solution can yield 65–70% of the penicillanic acid derivative, while dioxane may improve solubility of hydrophobic intermediates . Table 1 : Solvent effects on synthesis (selected data from solubility studies)
| Solvent | Reaction Yield (%) | Key Intermediate Stability |
|---|---|---|
| Methanol | 65–70 | Moderate |
| Dioxane | 75–80 | High |
| Chloroform | 50–55 | Low |
Q. Which characterization techniques are critical for confirming structural integrity?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify stereochemistry at the bicyclo[3.2.0]heptane core and substituent positions .
- FT-IR to confirm amide (C=O stretch at ~1650 cm⁻¹) and β-lactam (~1770 cm⁻¹) functional groups .
- X-ray crystallography for absolute configuration determination, particularly for resolving stereochemical ambiguities in the 4-thia-1-azabicyclo system .
Q. How can researchers determine solubility parameters for formulation studies?
Methodological Answer: Conduct phase-solubility assays in buffered solutions (pH 1.2–7.4) and organic solvents. For instance, the sodium salt form of related bicycloheptane derivatives shows improved aqueous solubility (>10 mg/mL at pH 7.4) compared to free acids (<1 mg/mL) .
Advanced Research Questions
Q. How can computational modeling optimize reaction design for derivatives of this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways. For example:
Q. What structure-activity relationships (SAR) govern antibacterial efficacy in metal complexes of this compound?
Methodological Answer: Studies on Cr(III) complexes show enhanced activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to the free ligand (MIC: 32 µg/mL). Key SAR insights:
- The 4-amino-2-chlorobenzoate moiety enhances membrane penetration.
- Metal coordination stabilizes the β-lactam ring against enzymatic hydrolysis . Table 2 : Antibacterial activity of derivatives (selected data)
| Derivative | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Free ligand | 32 | S. aureus |
| Cr(III) complex | 8 | S. aureus |
| Sodium salt (solubilized) | 16 | E. coli |
Q. How should researchers resolve contradictions in spectral data for stereoisomers?
Methodological Answer:
Q. What strategies mitigate β-lactam ring instability during experimental workflows?
Methodological Answer:
- Store compounds at -20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis.
- Add protease inhibitors (e.g., clavulanic acid) in in vitro assays to shield against β-lactamase enzymes .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial activity across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
